N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22-10-2-3-16-13-15(4-6-18(16)22)8-9-21-27(23,24)17-5-7-19-20(14-17)26-12-11-25-19/h4-7,13-14,21H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOTUWRHOSEKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a benzo[d][1,4]dioxine structure with a sulfonamide functional group. This unique combination of structural elements contributes to its diverse biological activities.
Anti-inflammatory Properties
One of the most significant aspects of this compound is its anti-inflammatory potential. Research indicates that it acts as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory pathways. In vitro studies have demonstrated that it significantly inhibits the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential use in treating inflammatory diseases.
Neuropharmacological Effects
The compound may also exhibit neuropharmacological effects due to the presence of the tetrahydroquinoline structure. This moiety is known for its interactions with various neurotransmitter systems. For instance, derivatives of tetrahydroquinoline have been explored for their activity on dopamine receptors, particularly the D3 receptor .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline : The initial step often involves the Pictet-Spengler reaction to synthesize the 1-methyl-1,2,3,4-tetrahydroquinoline core.
- Coupling Reaction : The tetrahydroquinoline is then coupled with a benzo[d][1,4]dioxine derivative through sulfonamide formation.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
In Vitro Studies
In vitro studies have highlighted the compound's ability to modulate inflammatory responses effectively. For example:
- NLRP3 Inflammasome Inhibition : A study found that this compound inhibited the activation of the NLRP3 inflammasome in human immune cells, reducing pro-inflammatory cytokine release.
Binding Affinity Studies
Binding affinity studies conducted on similar compounds indicate that modifications in the molecular structure can enhance selectivity towards specific receptors. For instance:
| Compound | Target Receptor | Binding Affinity (nM) |
|---|---|---|
| Compound A | D3R | 5.5 |
| Compound B | D2R | 22.0 |
| N-(2-(1-methyl... | NLRP3 | Not determined |
These studies underscore the importance of structural modifications in enhancing biological activity and receptor selectivity.
Comparison with Similar Compounds
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f)
- Structure: Features a spiro-annulated cyclooctane ring instead of the tetrahydroquinoline group.
- Synthesis : Prepared via sulfonylation (methods A and C) with yields of 36–61%, lower than the 78% yield observed for compound 73 (), suggesting steric hindrance or reactivity differences in spirocyclic systems .
- Physicochemical Properties : Melting point 191–193°C; Rf = 0.32 (petroleum ether:EtOAc = 1:1).
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (5f)
- Structure : Incorporates a 1,2-annulated cyclooctane ring.
- Synthesis : Higher yield (59%) compared to 4f, achieved via method A with a shorter reaction time (1 day vs. 2 days for 4f), indicating favorable kinetics for annulated systems .
- Physicochemical Properties : Melting point 129–130°C; Rf = 0.22 (DCM).
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73)
- Structure : Substituted pyridine-thiophene hybrid linked to benzodioxine-sulfonamide.
- Synthesis : Generated via reaction with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (yield 78%), demonstrating superior efficiency compared to 4f and 5f, likely due to the electron-rich pyridine-thiophene system enhancing reactivity .
Ethylamine-Linked Benzodioxine Derivatives
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine (3)
- Structure: Simplifies the target compound by omitting the sulfonamide and tetrahydroquinoline groups.
- Synthesis : Synthesized via LiAlH4 reduction of a nitrovinyl precursor (61% yield), followed by catalytic hydrogenation (53% yield). This highlights the stability challenges of ethylamine intermediates in complex systems .
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16)
- Structure : Replaces the sulfonamide with a methoxybenzyl-ethylamine group.
- Application : Investigated as an inhibitor of Venezuelan equine encephalitis virus, underscoring the versatility of benzodioxine-ethylamine scaffolds in antiviral research .
Tetrahydroquinoline-Containing Analogs
(6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl)2,2,2-trifluoroacetate (6)
- Structure: Combines a hexahydrodioxinoisoquinoline core with a trimethoxyphenyl group.
- Synthesis: Formed via condensation of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylamine with 3,4,5-trimethoxybenzaldehyde, illustrating the adaptability of tetrahydroquinoline-like systems in generating polycyclic architectures .
Structural and Functional Insights
- Tetrahydroquinoline vs. Cyclooctane: The tetrahydroquinoline moiety may confer greater conformational rigidity compared to spiro- or annulated cyclooctane systems (4f, 5f), influencing pharmacokinetic properties such as metabolic stability .
- Biological Potential: While direct data are absent, analogs like compound 73 (perforin inhibitor) and compound 16 (antiviral) suggest that the target compound’s hybrid structure could be optimized for specific therapeutic applications .
Q & A
Q. Table 1. Comparative Synthesis Yields Under Varied Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | DMF | 80 | 62 | |
| 1 | Pd(OAc)₂ | THF | 60 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
